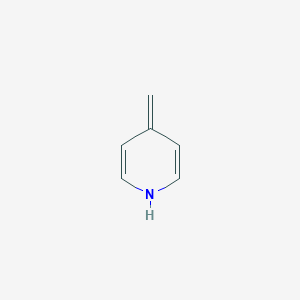

4-methylidene-1H-pyridine

Description

Structure

3D Structure

Properties

CAS No. |

123597-04-6 |

|---|---|

Molecular Formula |

C6H7N |

Molecular Weight |

93.13 g/mol |

IUPAC Name |

4-methylidene-1H-pyridine |

InChI |

InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5,7H,1H2 |

InChI Key |

LNHUKRYPMYSIQT-UHFFFAOYSA-N |

SMILES |

C=C1C=CNC=C1 |

Canonical SMILES |

C=C1C=CNC=C1 |

Synonyms |

Pyridine, 1,4-dihydro-4-methylene- (9CI) |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 4 Methylidene 1h Pyridine

Regioselective and Stereoselective Synthetic Pathways

The controlled synthesis of 4-methylidene-1H-pyridine hinges on achieving high levels of regioselectivity and, where applicable, stereoselectivity. The inherent electronic properties of the pyridine (B92270) ring and strategic modifications to precursor molecules are key to directing these synthetic outcomes.

Catalyst-Controlled Transformations for Dihydropyridine (B1217469) Formation

While the formation of ADHPs themselves is often a base-mediated process, catalyst control is paramount in their subsequent transformations and in broader dihydropyridine synthesis. Palladium catalysis is extensively used to harness the reactivity of ADHP intermediates. For example, a method to introduce allyl groups to the picolylic position of 4-alkylpyridines involves treating N-allyl pyridinium (B92312) salts with a base to form the nucleophilic ADHP, which then reacts with a (π-allyl)Pd(II) electrophile generated in situ. The catalytic cycle is propagated by the palladium catalyst, often a combination of [(η³-allyl)PdCl]₂ and a phosphine (B1218219) ligand like PPh₃. bohrium.comnih.gov

In a related palladium-catalyzed C(sp³)–H allylation, ADHPs are proposed to generate highly basic pyridylic anions as the active nucleophiles. nih.gov These reactions showcase how catalysts can mediate bond formation by interacting with intermediates derived from ADHPs.

The classic Hantzsch reaction, a cornerstone of 1,4-dihydropyridine (B1200194) synthesis, has been significantly advanced through the use of various catalysts to improve efficiency and sustainability. Although this method builds the ring from acyclic precursors rather than modifying a pre-existing pyridine, it provides critical context for catalyst-controlled dihydropyridine synthesis. Modern Hantzsch syntheses employ a range of green and reusable catalysts, demonstrating catalyst control over the condensation and cyclization cascade. frontiersin.org

Examples of catalysts used in Hantzsch-type syntheses are shown in the table below:

| Catalyst | Reaction Type | Conditions | Advantage |

| Ceric Ammonium Nitrate (CAN) | Hantzsch Condensation | Room Temperature, Solvent-Free | Green, Efficient |

| Montmorillonite (B579905) K-10 | Hantzsch Condensation | Microwave, Solvent-Free | Reusable, Sustainable |

| Fe₂O₃@SiO₂ Nanoparticles | Hantzsch Condensation | - | Reusable, Magnetically Separable |

| Copper(II) Sulfate Pentahydrate | Hantzsch Condensation | Ambient Temperature, Eco-friendly Solvent | Inexpensive, Mild |

Development of Novel Synthetic Approaches for this compound

Recent innovations have led to novel methods for generating and utilizing 4-methylidene-1H-pyridines, moving beyond traditional, often harsh, synthetic conditions.

Mechanistic Investigations of Formation Reactions

The most significant novel approach is the "soft-enolization" or dearomatization of 4-alkylpyridines. Mechanistic studies have firmly established the pathway for this transformation. yorku.ca

Activation : The reaction initiates with the N-acylation of the 4-alkylpyridine using a chloroformate. This forms an N-acylpyridinium salt.

Deprotonation : The electron-withdrawing N-acyl group enhances the acidity (lowers the pKa) of the protons at the 4-alkyl position. This allows a mild, non-nucleophilic base, such as triethylamine, to deprotonate the carbon, leading to the formation of the 4-methylidene-1,4-dihydropyridine. yorku.ca

Experimental and theoretical studies have further elucidated the behavior of these intermediates in subsequent reactions. In palladium-catalyzed allylations, it has been shown that the ADHP is a precursor to the true nucleophile, a pyridylic anion, which engages with the palladium catalyst in an outer-sphere reductive elimination step. nih.gov A similar mechanism is invoked for C-sulfonylation, where an N-sulfonyl ADHP is formed first, followed by reaction with a DMAP-activated sulfonyl chloride and subsequent N-desulfonylation to yield the final product. acs.org

Another synthetic approach involves the Knoevenagel condensation between a 4-pyridone precursor and an active methylene (B1212753) compound, which directly constructs the 4-methylidene-1,4-dihydropyridine core structure in excellent yield. tandfonline.com

Sustainable Synthesis Principles in this compound Production

Green chemistry principles are increasingly being applied to the synthesis and utilization of ADHPs. A notable example is the development of a novel synthetic route to 4-acylpyridines via the ambient air oxidation of ADHP intermediates. yorku.ca This method uses molecular oxygen from the air as the terminal oxidant, representing a highly sustainable and atom-economical process.

The broader field of dihydropyridine synthesis offers a blueprint for sustainable practices that are conceptually applicable to ADHP chemistry. These include:

Green Solvents : The use of water or ethanol (B145695) as reaction media. frontiersin.orgias.ac.in

Catalyst-Free Conditions : Microwave-promoted, catalyst-free multicomponent reactions have been developed for functionalized 1,4-dihydropyridines. bohrium.com

Solvent-Free Reactions : Many modern Hantzsch reactions are performed under solvent-free conditions, often with grinding (mechanochemistry) or microwave irradiation, which reduces waste and energy consumption. researchgate.netrsc.org

Reusable Catalysts : The use of heterogeneous catalysts like montmorillonite K-10 clay or magnetically separable nanoparticles allows for easy catalyst recovery and reuse, aligning with green chemistry goals. rsc.orgmdpi.com

Derivatization Strategies for Functionalized this compound Analogues

4-Methylidene-1H-pyridines are not typically isolated as final products but are rather exploited as versatile intermediates for a host of derivatization reactions, providing mild and selective access to a variety of functionalized pyridines.

Oxidation : ADHPs can be oxidized under ambient air to the corresponding 4-acylpyridines, providing a green route to these valuable compounds. yorku.ca

Fluorination : The soft dearomatization of 4-alkylpyridines to ADHPs allows for mild and selective mono- and difluorination at the picolylic position using electrophilic fluorinating agents like Selectfluor. acs.org

Conjugate Addition : As potent nucleophiles, ADHPs can participate in conjugate addition reactions with α,β-unsaturated ketones that have been activated by a Lewis acid such as triethylsilyl triflate. yorku.ca

Dehydrogenation : Palladium-catalyzed dehydrogenation of ADHPs, formed using allyl chloroformate, provides a mild pathway to 4-alkenylpyridines. bohrium.com

Sulfonylation : The reaction of ADHP intermediates with aryl sulfonyl chlorides results in the formal sulfonylation of the unactivated picolyl C-H bond, yielding aryl picolyl sulfones. acs.org

Allylation : ADHPs are key intermediates in the palladium-catalyzed allylation of 4-alkylpyridines, where they serve as precursors to nucleophilic pyridylic anions. nih.govnih.gov

Intramolecular Cyclizations : ADHPs bearing a tethered iodoarene can undergo intramolecular Pd-catalyzed Heck reactions, enabling the synthesis of complex fused-ring systems like isoindolinones. researchgate.netresearchgate.net

Addition to Pyridiniums : In a novel complexity-building reaction, ADHPs can add to protonated pyridines, leading to adducts that, after a transfer hydrogenation step, link pyridine and piperidine (B6355638) moieties. researchgate.netyorku.ca

A summary of selected derivatization reactions is provided below:

| ADHP Reaction | Reagent(s) | Product Type |

| Oxidation | O₂ (Air) | 4-Acylpyridine |

| Fluorination | Selectfluor | 4-(Fluoromethyl)pyridine |

| Allylation | Allyl Carbonate, Pd Catalyst | 4-Allylpyridine |

| Sulfonylation | ArSO₂Cl, DMAP | 4-(Sulfonylmethyl)pyridine |

| Conjugate Addition | α,β-Unsaturated Ketone, Et₃SiOTf | 1,5-Dicarbonyl Compound |

| Dehydrogenation | Allyl Chloroformate, Pd Catalyst | 4-Alkenylpyridine |

This diverse reactivity underscores the synthetic power of this compound intermediates, solidifying their role as essential tools in modern heterocyclic chemistry.

Post-Synthetic Modification Methodologies

The direct synthesis and isolation of this compound is complicated by its high reactivity. Consequently, post-synthetic modification of pre-existing pyridine rings, particularly 4-alkylpyridines, serves as a key strategy to generate this transient species or its derivatives in situ. A notable example is the formal C-H activation of 4-picoline and its derivatives.

Recent research has demonstrated the C-sulfonylation of 4-alkylpyridines with aryl sulfonyl chlorides. acs.org This reaction is believed to proceed through the formation of a 4-alkylidene dihydropyridine intermediate. The process is initiated by the N-sulfonylation of the pyridine, followed by deprotonation at the 4-methyl group to form the highly reactive 4-methylidene dihydropyridine. This intermediate is then trapped by the sulfonyl chloride, leading to the formation of 4-picolyl aryl sulfones. acs.org This method circumvents the need for harsh conditions or pre-functionalization often required in other synthetic routes. acs.org

The reaction tolerates a variety of substituents on both the pyridine ring and the aryl sulfonyl chloride, offering a versatile route to a range of functionalized picolyl sulfones. acs.org This approach highlights a practical method for the formal functionalization of the otherwise unactivated picolyl C-H bond, proceeding through a transient 4-methylidene-like intermediate. acs.org

Table 1: C-Sulfonylation of 4-Alkylpyridines

| 4-Alkylpyridine Substrate | Aryl Sulfonyl Chloride | Product | Yield (%) |

|---|---|---|---|

| 4-Picoline | Phenylsulfonyl chloride | 4-(Phenylsulfonylmethyl)pyridine | 75 |

| 4-Ethylpyridine | 4-Toluenesulfonyl chloride | 1-(4-(Tosylmethyl)pyridin-4-yl)ethan-1-one | 82 |

| 4-Isopropylpyridine | 4-Chlorophenylsulfonyl chloride | 4-((4-Chlorophenylsulfonyl)methyl)pyridine | 68 |

| 4-Benzylpyridine | 4-Bromophenylsulfonyl chloride | 4-((4-Bromophenylsulfonyl)methyl)pyridine | 71 |

Data sourced from studies on the sulfonylation of 4-alkylpyridines. acs.org

Tandem and Cascade Reactions Leading to Analogues

Tandem and cascade reactions offer an efficient and atom-economical approach to construct complex molecular architectures, including analogues of this compound, from simple precursors in a single operation. These reactions minimize waste and purification steps, aligning with the principles of green chemistry.

One powerful tandem strategy involves a one-pot method for constructing polysubstituted pyridines. This approach utilizes the sequential reactions of a nitrile with a Reformatsky reagent and a 1,3-enyne. nih.govacs.org The key step is the regio- and chemoselective addition of the Blaise reaction intermediate to the 1,3-enyne, which is followed by an isomerization, cyclization, and aromatization cascade to afford the pyridine ring. nih.govacs.org This method provides selective control over the substitution pattern on the resulting pyridine. nih.govacs.org

Table 2: Tandem One-Pot Synthesis of Polysubstituted Pyridines

| Nitrile | 1,3-Enyne | Product | Yield (%) |

|---|---|---|---|

| Benzonitrile | 1-Phenyl-1-buten-3-yne | 2,4-Diphenyl-6-methylpyridine | 78 |

| Acetonitrile | 1,3-Diphenyl-1-propen-2-yne | 4,6-Diphenyl-2-methylpyridine | 65 |

| Pivalonitrile | 1-Cyclohexenyl-1-propyne | 2-tert-Butyl-4-cyclohexenyl-6-methylpyridine | 72 |

Data represents yields from tandem reactions involving Blaise intermediates and 1,3-enynes. acs.org

Cascade reactions have also been effectively employed in the synthesis of complex fused pyridine systems. For example, a convenient protocol for the synthesis of 1-tosyl-2,3,4,5-tetrahydro-1H-indeno[1,2-b]pyridine has been established through a cascade cyclization and Friedel–Crafts reaction of 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamides and aldehydes. acs.org This methodology has been successfully applied to the total synthesis of antidepressant agents, demonstrating its utility in medicinal chemistry. acs.org

Another example of a cascade process is the synthesis of various heterocyclic architectures through reactions involving Michael additions. acs.org For instance, a double Michael addition cascade with anilines, thiophenols, and benzotriazoles can generate highly functionalized chromanes, which are structural analogues of dihydropyridines. acs.org While not directly yielding this compound, these advanced, multi-step, one-pot procedures provide access to a diverse range of complex pyridine and pyridine-fused analogues that would be challenging to synthesize through traditional methods.

Mechanistic Insights into the Reactivity of 4 Methylidene 1h Pyridine

Electrophilic and Nucleophilic Addition Reactions of the Exocyclic Double Bond

The exocyclic double bond in 4-methylidene-1H-pyridine is susceptible to both electrophilic and nucleophilic attack. The dearomatization of the pyridine (B92270) ring can facilitate these reactions. For instance, the coordination of a Lewis acid like triborane (B₃H₇) to the pyridine nitrogen can lead to intramolecular charge transfer, making the exocyclic methylene (B1212753) group more susceptible to deprotonation and subsequent reactions. nih.govrsc.org This creates a stabilized 4-methylene dihydropyridine (B1217469) intermediate that can react with various electrophiles. nih.govrsc.org

Recent studies have shown that a pocket-type urea (B33335) can act as an activation reagent for pyridines, enabling C-4 functionalization with both ionic and radical nucleophiles. rsc.orgnih.gov This method allows for the direct construction of C-C bonds at the C-4 position with high regioselectivity. rsc.orgnih.gov

The regioselectivity of addition reactions to this compound and its derivatives is a key aspect of its reactivity. In B₃H₇-mediated reactions, excellent C4 regioselectivity is observed for the alkylation and acylation of 4-alkylpyridines. nih.govrsc.orgresearchgate.net This is attributed to the steric hindrance of the B₃H₇ group, which disfavors reactions at the C2 and C6 positions. nih.gov Similarly, the use of a specific urea-based activating agent directs nucleophilic attack to the C-4 position of the pyridine ring with high regioselectivity. rsc.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is also an important consideration. masterorganicchemistry.com While the provided search results focus heavily on regioselectivity, the principles of stereoselective reactions, which depend on the reaction mechanism and substrate structure, are broadly applicable. masterorganicchemistry.com For instance, in cycloaddition reactions, the stereochemistry of the starting diene can be conserved in the product. williams.edu

The kinetics of addition reactions involving pyridine derivatives have been studied using techniques like stopped-flow ¹H NMR spectroscopy. researchgate.net These studies can provide information on the rates of rapid addition steps to form intermediates and slower subsequent reaction steps. researchgate.net For example, the addition of amines to 4-acetyl-1-methylpyridinium iodide involves a rapid equilibrium to form a carbinolamine intermediate, followed by a rate-determining dehydration step. researchgate.net

Thermodynamic considerations dictate the position of equilibrium in these reactions. For instance, the equilibrium constant for the formation of a carbinolamine intermediate between pyridine-4-carboxaldehyde and sarcosine (B1681465) anion has been determined. researchgate.net Ab initio calculations have been used to estimate the tautomerization energies between pyridone and hydroxypyridine forms, which are influenced by factors like geometry, basis set, correlation energy, and zero-point vibration. wayne.edu

[4+2] Cycloaddition Reactions and Related Pericyclic Transformations

This compound and its derivatives can participate in [4+2] cycloaddition reactions, which are powerful methods for constructing six-membered rings. uc.pt These reactions can be thermally induced or catalyzed by transition metals. williams.edumdpi.com

While direct examples of this compound as the diene in Diels-Alder reactions are not prevalent in the search results, related pyridine-containing systems undergo such transformations. For instance, intramolecular Diels-Alder reactions of pyridazines with alkyne side chains can be used to construct fused benzonitriles. mdpi.com Transition metal-catalyzed intramolecular [4+2] cycloadditions of dienynes provide an alternative to thermal Diels-Alder reactions, often proceeding under milder conditions. williams.edu Hetero-Diels-Alder reactions, where the diene or dienophile contains a heteroatom, are also a significant class of reactions for synthesizing heterocyclic systems. uc.pt

The mechanism of [4+2] cycloaddition reactions can be either concerted or stepwise. The Diels-Alder reaction is a classic example of a concerted pericyclic reaction. uc.pt In contrast, transition metal-catalyzed cycloadditions proceed through a multistep mechanism, which can offer different selectivity compared to their thermal counterparts. williams.edu Theoretical calculations, such as DFT, can be employed to investigate reaction mechanisms and rationalize the absence or presence of certain cycloadducts. researchgate.net For example, in the reaction of 4-methylideneisoxazol-5(4H)-ones with ynamines, DFT calculations helped to understand the [2+2]cycloaddition-retro-electrocyclization pathway and the lack of hetero-Diels-Alder products. researchgate.net

Rearrangement Pathways and Tautomerism of this compound

This compound can be considered a tautomer of 4-methylpyridine (B42270). The interconversion between these forms represents a type of tautomerism. The formation of a 4-methylene dihydropyridine intermediate from 4-methylpyridine upon treatment with a base and a Lewis acid is a key step in its functionalization. nih.govrsc.org

Tautomerism is a fundamental concept in heterocyclic chemistry, where isomers are in dynamic equilibrium. clockss.org The position of this equilibrium can be influenced by the solvent and the electronic nature of substituents. osti.govresearchgate.net For example, the tautomerization of pyridine-fused phosphorus-nitrogen heterocycles between aromatic and nonaromatic quinoidal forms has been observed to be dependent on whether the molecule is in solution or in the solid state. osti.gov Ab initio studies have been used to investigate the tautomerism of 2-pyridone and 4-pyridone, showing that 2-pyridone is slightly more stable than 2-hydroxypyridine (B17775) in the gas phase, while 4-hydroxypyridine (B47283) is more stable than 4-pyridone. wayne.edu Rearrangements, such as the Dimroth rearrangement, are also known to occur in related triazole systems and can be influenced by reaction conditions and substituent effects. nih.govbeilstein-journals.org

Exploration of Tautomeric Forms and Equilibrium Dynamics

The tautomerism of this compound is a critical determinant of its reactivity. While direct studies on this specific molecule are scarce, extensive research on the analogous 4-pyridone/4-hydroxypyridine tautomeric system provides invaluable insights. researchgate.net The equilibrium between the non-aromatic this compound and its aromatic tautomer, 4-picoline, involves a prototropic shift.

Computational studies on 4-pyridone have shown that the tautomeric equilibrium is significantly influenced by the solvent environment. researchgate.net In the gas phase, the hydroxy form (analogous to 4-picoline) is generally more stable. However, in polar solvents, the pyridone form (analogous to this compound) is favored due to better solvation of the more polar structure. researchgate.net The gain in aromaticity is a major driving force for the formation of the 4-picoline tautomer. researchgate.net

The equilibrium dynamics can be quantitatively assessed through spectroscopic methods and computational chemistry. For instance, NMR spectroscopy can distinguish between the different tautomers based on their unique chemical shifts, although fast interconversion on the NMR timescale might only show averaged signals. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools to predict the relative stabilities and energy barriers of tautomerization. bohrium.com

Table 1: Theoretical Comparison of Tautomer Stability in Related Pyridine Systems

| Tautomeric Pair | Method | Basis Set | Phase | More Stable Tautomer | Energy Difference (kcal/mol) | Reference |

| 2-pyridone/2-hydroxypyridine | BHandHLYP | 6-311+G(d,p) | Gas | 2-hydroxypyridine (lactim) | Slight | researchgate.net |

| 4-pyridone/4-hydroxypyridine | BHandHLYP | 6-311+G(d,p) | Gas | 4-hydroxypyridine (lactim) | Dominant | researchgate.net |

| 1-tetralone-2-carbothioamides | DFT/B3LYP | 6-31G(d) | Solution (CDCl₃) | Keto form | Predominant | bohrium.com |

| Pyrido[1,2-a]benzimidazole-2,4-dione | UV-Vis | - | Various Solvents | Keto form | Varies with polarity | medipol.edu.tr |

This table presents data for analogous systems to infer the likely behavior of this compound.

Investigation of Intramolecular Rearrangement Mechanisms

Intramolecular rearrangements are fundamental reactions that can lead to significant structural reorganization. For pyridine derivatives, a notable example is the Dimroth rearrangement, an acid-promoted isomerization of a 1-alkyl- or 1-aryl-2-iminopyridine to a 2-(alkylamino)- or 2-(arylamino)pyridine. While not directly applicable to this compound in its ground state, related rearrangements in fused pyridine systems have been documented. researchgate.net

For instance, the rearrangement of 3-formylchromone enamines can lead to the formation of pyrazolo[3,4-b]pyridines through the opening of the γ-pyrone ring and subsequent electrophilic substitution on the pyrazole (B372694) ring. scirp.org Another relevant example is the Boekelheide rearrangement, which is used for the functionalization of alkyl groups at the 2-position of pyridines. nih.gov These examples highlight the potential for this compound and its derivatives to undergo complex intramolecular transformations under specific reaction conditions.

The mechanism of such rearrangements often involves the formation of transient intermediates, which can be studied through a combination of kinetic measurements and computational modeling. scirp.org The reaction pathways and the stability of intermediates are highly dependent on the substituents and the reaction medium.

Radical Reactions and Single Electron Transfer Processes

The 1,4-dihydropyridine (B1200194) core of this compound makes it a candidate for participation in radical reactions and single-electron transfer (SET) processes. The Minisci reaction, a classic example of homolytic aromatic substitution, involves the addition of a nucleophilic radical to a protonated heteroaromatic compound, typically at the C2 and C4 positions. mdpi.com This suggests that the C4 position of the pyridinium (B92312) form of this compound could be susceptible to radical attack.

Recent studies have shown that pyridinyl radicals can be generated through the SET reduction of pyridinium ions, leading to novel functionalization pathways that differ from the classical Minisci reaction. acs.org These pyridinyl radicals can then couple with other radical species. acs.org

Furthermore, 1,4-dihydropyridine anions have been demonstrated to be potent single-electron photoreductants. nih.govnih.gov Upon visible light irradiation, these anions can enter an excited state with a highly negative reduction potential, enabling them to reduce substrates that are difficult to reduce otherwise. nih.gov The C4 substituent on the dihydropyridine ring can influence the reactivity and suppress unwanted side reactions. nih.gov The oxidation of 1,4-dihydropyridines often proceeds through a one-electron oxidation to form a dihydropyridyl radical cation, which then leads to the corresponding pyridine derivative. researchgate.net

Table 2: Redox Potentials of a Representative 1,4-Dihydropyridine Anion

| Species | Process | Potential (V vs. SCE) | Method | Reference |

| 1,4-DHP I Anion | Ground State Oxidation (Ep/2) | 0.01 | Electrochemical | nih.gov |

| 1,4-DHP I Anion | Excited State Oxidation (E(DHP•/[DHP–]*)) | -2.65 | Estimated from photophysical data | nih.gov |

This table provides data for a generic 1,4-DHP anion to illustrate the potential of these species in SET processes.

Advanced Mechanistic Studies in 1,4-Dihydropyridine Reactivity

The reactivity of the 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone of many biological processes and synthetic methodologies. Advanced mechanistic studies often employ a combination of experimental techniques, such as kinetic isotope effects and fast spectroscopy, with high-level computational methods to elucidate reaction pathways. mdpi.com

The antioxidant activity of 1,4-DHPs, for instance, is attributed to their ability to act as hydrogen atom donors, a process that can be studied through their reactions with various radicals. The reactivity is highly dependent on the substituents on the DHP ring. mdpi.com

The formation of intramolecular hydrogen bonds, such as C-H···O interactions, can significantly influence the conformation and reactivity of 1,4-DHP derivatives. nih.govmdpi.com These weak interactions can be investigated using NMR spectroscopy and quantum chemistry calculations. nih.govmdpi.com

In the realm of photochemistry, acyl-1,4-DHPs serve as versatile reagents that can act as both single-electron reductants and sources of acyl radicals upon photoexcitation. mdpi.com The mechanism can involve either direct homolytic cleavage of the C-C bond or an electron transfer process to generate the acyl radical. mdpi.com

Table 3: Summary of Mechanistic Probes for 1,4-Dihydropyridine Reactivity

| Mechanistic Aspect | Experimental Probe | Computational Method | Key Findings |

| Tautomerism | NMR, UV-Vis Spectroscopy | DFT, Ab initio | Equilibrium position is solvent and substituent dependent. |

| Rearrangements | Kinetic Studies, Isotope Labeling | Transition State Theory | Identification of intermediates and reaction pathways. |

| Radical Reactions | EPR Spectroscopy, Product Analysis | FMO Theory | Regioselectivity of radical addition. |

| Single Electron Transfer | Cyclic Voltammetry, Photophysical Measurements | Marcus Theory | Determination of redox potentials and electron transfer rates. |

| Hydrogen Bonding | NMR (NOE, J-coupling), IR Spectroscopy | AIM, NBO Analysis | Influence on conformation and reactivity. |

Computational and Theoretical Investigations of 4 Methylidene 1h Pyridine

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the intricate details of the electronic structure and bonding in molecules like 4-methylidene-1H-pyridine. unipd.itutwente.nl

Molecular Orbital (MO) theory provides a framework for understanding the electronic characteristics and reactivity of this compound. The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. nih.govicourse.club In pyridine (B92270) and its derivatives, the nitrogen atom's electronegativity influences the electron distribution across the ring. wikipedia.org For this compound, the presence of the exocyclic double bond creates a dearomatized dihydropyridine (B1217469) system, which significantly alters its electronic properties compared to its aromatic tautomer, 4-methylpyridine (B42270).

Frontier molecular orbital analysis helps in predicting the molecule's reactivity. nih.govresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). Computational studies on similar pyridine derivatives show that modifications to the ring or substituent groups can tune these frontier orbital energies, thereby altering reactivity. nih.gov For instance, in related systems, the HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. iucr.org

A notable theoretical and experimental study on the reaction of 4-methylpyridine with triborane (B3H7) demonstrated the formation of a stable 4-methylene dihydropyridine anion intermediate. rsc.org The coordination of B3H7 to the pyridine nitrogen facilitates intramolecular charge transfer, leading to the deprotonation of the methyl group and the formation of the 4-methylidene structure. rsc.org This dearomatized intermediate was identified by 1H and 11B NMR spectroscopy, confirming the theoretical predictions about its stability and formation pathway. rsc.org This highlights how computational models can successfully predict and explain the formation of reactive intermediates like this compound. rsc.org

| Compound | Computational Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Pyridine-BPA Variant | DFT | -6.42 | -1.71 | 4.71 | nih.gov |

| Pyridine-BPA Variant (HR80) | DFT | -6.25 | -1.55 | 4.70 | nih.gov |

| Xanthene Derivative with Pyridine | DFT | -5.89 | -1.94 | 3.95 | iucr.org |

The electron density distribution in this compound is inherently asymmetric due to the presence of the nitrogen atom and the exocyclic methylene (B1212753) group. Unlike benzene, the electron density in the pyridine ring is not uniform. wikipedia.org The nitrogen atom, being more electronegative than carbon, draws electron density towards itself, leading to a lower electron density at the carbon atoms, particularly at the 2- and 4-positions. wikipedia.org In this compound, the cross-conjugated system further influences this distribution.

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. tandfonline.comderpharmachemica.com In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. derpharmachemica.com For a molecule like this compound, the MEP would likely show a region of high electron density around the nitrogen lone pair and potentially on the exocyclic methylene carbon, making these sites nucleophilic. Conversely, the hydrogen atoms on the ring and the nitrogen would exhibit positive potential. core.ac.uk The analysis of electron density and MEP is crucial for understanding intermolecular interactions and chemical reactivity. utwente.nl

| Color Region | Potential | Electron Density | Predicted Reactivity |

|---|---|---|---|

| Red | Negative | High (Electron-Rich) | Site for Electrophilic Attack |

| Blue | Positive | Low (Electron-Poor) | Site for Nucleophilic Attack |

| Green | Near Zero | Neutral | Van der Waals Interactions |

Conformational Analysis and Potential Energy Surface Mapping

Computational methods are extensively used to explore the conformational space of molecules, identifying stable structures and the energy barriers between them. bohrium.commdpi.com

For this compound, the core structure is the 1,4-dihydropyridine (B1200194) ring. Conformational analyses of substituted 1,4-dihydropyridines have shown that the ring typically adopts a non-planar, flattened boat-type conformation. researchgate.net The degree of puckering at the nitrogen (N1) and the opposing carbon (C4) atoms is influenced by the nature and position of substituents. researchgate.net In this compound, the sp2-hybridized exocyclic carbon atom at the C4 position would likely lead to a relatively planar geometry around that atom, but the ring itself is expected to maintain a shallow boat or envelope conformation.

Computational modeling can identify various possible conformers by systematically rotating single bonds and calculating the corresponding energies. The structures that correspond to minima on the potential energy surface are stable conformers. Transition states, which are saddle points on this surface, represent the highest energy point along the lowest energy path between two conformers. The study of related heterocyclic systems, such as dibenzo[b,e]azepines, demonstrates that dynamic NMR can be used to measure energy barriers for the interconversion between conformers, which can be compared with computationally derived values for transition states. cdnsciencepub.com

Theoretical calculations are crucial for mapping out entire reaction pathways and determining the associated activation energy barriers. As mentioned previously, the synthesis of a stable B3H7 adduct of a 4-methylene dihydropyridine intermediate provides a clear example of a computationally-supported reaction mechanism. rsc.org The reaction proceeds through the deprotonation of the 4-methyl group of the pyridine-B3H7 adduct, forming the dearomatized 4-methylidene intermediate. rsc.org Computational models can calculate the energy profile of this process, including the stability of the adduct, the transition state energy for deprotonation, and the stability of the final intermediate. These models can explain why the reaction is favorable and proceeds under mild conditions. rsc.org The high stability of the B–N bond in the adduct is a key factor identified through these studies. rsc.org

Theoretical Spectroscopic Property Prediction and Validation

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be used to validate theoretical models against experimental data or to identify unknown compounds. unipd.it

DFT calculations are widely used to predict vibrational frequencies (FT-IR and FT-Raman) and NMR chemical shifts (¹H and ¹³C). derpharmachemica.comresearchgate.net The B3LYP functional is a popular choice for such calculations and has been shown to provide results that are in good agreement with experimental spectra for a wide range of organic molecules, including piperidine (B6355638) and pyridine derivatives. derpharmachemica.comresearchgate.net Often, calculated frequencies are scaled by a factor to better match experimental values. researchgate.net

For this compound, theoretical calculations could predict its characteristic vibrational modes, such as the C=C stretching of the exocyclic methylene group and the various C-H and ring vibrations. Similarly, its ¹H and ¹³C NMR spectra can be simulated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netderpharmachemica.com These predictions are invaluable for characterizing such a reactive species. The experimental confirmation of the 4-methylene dihydropyridine intermediate by ¹H and ¹¹B NMR spectroscopy provides a direct and powerful validation of the theoretical models used to predict its existence and stability. rsc.org

| Spectroscopic Technique | Predicted Parameters | Common Computational Method |

|---|---|---|

| FT-IR / FT-Raman | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP) |

| NMR (¹H, ¹³C) | Chemical Shifts | GIAO |

| UV-Vis | Electronic Transitions (e.g., HOMO-LUMO transitions) | Time-Dependent DFT (TD-DFT) |

Simulated Vibrational Spectra (IR, Raman) for Structural Assignment

The vibrational modes of a molecule, observable through Infrared (IR) and Raman spectroscopy, are unique fingerprints of its structure. Theoretical calculations, typically using Density Functional Theory (DFT), can simulate these spectra with a high degree of accuracy. For this compound, these simulations would be crucial for confirming its synthesis and for detailed structural analysis.

Anticipated Vibrational Modes for this compound:

| Vibrational Mode | Anticipated Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Stretching of the nitrogen-hydrogen bond in the pyridine ring. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bonds on the pyridine ring. |

| C-H Stretch (Methylene) | 2900-3000 | Symmetric and asymmetric stretching of the C-H bonds in the exocyclic methylene group. |

| C=C Stretch (Ring) | 1550-1650 | Stretching vibrations of the carbon-carbon double bonds within the pyridine ring. |

| C=C Stretch (Exocyclic) | 1640-1680 | Stretching of the exocyclic carbon-carbon double bond. |

| C-N Stretch | 1250-1350 | Stretching of the carbon-nitrogen bonds within the pyridine ring. |

| C-H Bend (In-plane) | 1000-1300 | Bending vibrations of the C-H bonds within the plane of the molecule. |

| C-H Bend (Out-of-plane) | 700-900 | Bending vibrations of the C-H bonds out of the plane of the molecule. |

This table represents expected ranges based on characteristic group frequencies and is not based on direct computational results for this compound.

Calculated Nuclear Magnetic Resonance (NMR) Parameters

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov

For this compound, theoretical calculations would provide valuable data for assigning the signals in an experimental spectrum. The chemical shifts are sensitive to the electronic environment of each nucleus, and thus, accurate predictions can help to distinguish between isomers and confirm the connectivity of the molecule.

Anticipated ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) |

| N-H | 5.0 - 8.0 | - |

| Ring Protons (adjacent to N) | 7.5 - 8.5 | 140 - 150 |

| Ring Protons (adjacent to C=CH₂) | 6.5 - 7.5 | 120 - 130 |

| Methylene Protons | 4.5 - 5.5 | 90 - 110 |

| Quaternary Ring Carbon | - | 130 - 145 |

This table is a hypothetical representation of expected chemical shift ranges based on the structure of this compound and data for related compounds. It is not based on direct computational results.

UV-Visible Absorption Spectra Predictions and Electronic Transitions

The electronic transitions of a molecule, which give rise to its UV-Visible absorption spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). bohrium.com These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*).

For this compound, TD-DFT calculations would help in understanding its photophysical properties. The presence of the conjugated π-system, including the exocyclic double bond, is expected to result in absorption in the UV region. The calculations would identify the specific molecular orbitals involved in the lowest energy electronic transitions.

Hypothetical TD-DFT Results for this compound:

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~280-320 | > 0.1 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~240-270 | > 0.05 | HOMO-1 → LUMO (π → π) |

This table is a hypothetical representation of potential TD-DFT results and is not based on published data for this compound.

Application of Density Functional Theory (DFT) in Understanding this compound

DFT is a versatile computational method that would be central to understanding the fundamental properties of this compound. researchgate.net Beyond the spectral predictions mentioned above, DFT would be applied to investigate several key aspects:

Molecular Geometry and Stability: DFT calculations would be used to determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. This would reveal the planarity of the ring and the orientation of the methylene group.

Electronic Structure and Reactivity: Analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. researchgate.net

Reaction Mechanisms: DFT can be used to model reaction pathways, for instance, in its synthesis or decomposition. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov For this compound, MD simulations could be employed to:

Conformational Analysis: Investigate the flexibility of the molecule and the potential for different conformations, particularly if it were part of a larger, more complex system.

Solvation Effects: Simulate the molecule in different solvents to understand how its structure and dynamics are influenced by the surrounding environment.

Interactions with other Molecules: Model the interaction of this compound with other molecules, such as biological macromolecules, to predict binding modes and affinities. This is a common application in drug discovery processes. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylidene 1h Pyridine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule like 4-methylidene-1H-pyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments would be essential to confirm its unique structure, distinguishing it from its stable aromatic tautomer, 4-methylpyridine (B42270).

High-Resolution ¹H and ¹³C NMR Investigations

Due to the inherent instability and rapid isomerization to the aromatic 4-methylpyridine, obtaining high-resolution NMR spectra of this compound is exceptionally difficult. However, its formation as a transient species has been reported. For instance, the deprotonation of 4-methylpyridine-triborane adducts at low temperatures has been shown to generate a 4-methylene dihydropyridine (B1217469) anion intermediate, which was observed via ¹H NMR at -78 °C. researchgate.net

Based on data from related 1,4-dihydropyridine (B1200194) systems and compounds featuring exocyclic methylene (B1212753) groups, the predicted NMR data for the neutral this compound can be hypothesized. scielo.br

The ¹H NMR spectrum is expected to show four distinct signals:

A broad singlet for the N-H proton , likely in the range of 5.5-8.0 ppm, with its exact shift and broadness being highly dependent on solvent and concentration. nih.gov

Two signals corresponding to the vinylic protons on the dihydropyridine ring. The protons at C2/C6 would appear as a doublet, and the protons at C3/C5 would appear as another doublet, coupled to each other. Their expected chemical shifts would be significantly upfield from typical aromatic protons, likely in the range of 6.0-7.0 ppm for H2/H6 and 4.5-5.5 ppm for H3/H5.

A singlet for the two equivalent exocyclic methylene protons (=CH₂) at C4 , anticipated to appear in the range of 4.5-5.0 ppm.

The ¹³C NMR spectrum would be critical for confirming the non-aromatic, dihydropyridine structure:

The C4 carbon bearing the methylene group would be a quaternary sp² carbon with a chemical shift around 140-150 ppm.

The exocyclic methylene carbon (=CH₂) signal would appear in the typical alkene region, approximately 95-110 ppm.

The C2/C6 carbons adjacent to the nitrogen would be found downfield, around 135-145 ppm.

The C3/C5 carbons would be the most upfield, expected around 100-115 ppm. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR Predictions | ¹³C NMR Predictions | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| 1-NH | 5.5 - 8.0 (broad s) | C2/C6 | 135 - 145 |

| H2/H6 | 6.0 - 7.0 (d) | C3/C5 | 100 - 115 |

| H3/H5 | 4.5 - 5.5 (d) | C4 | 140 - 150 |

| =CH₂ | 4.5 - 5.0 (s) | =CH₂ | 95 - 110 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. The key expected correlation would be between the adjacent vinylic protons H2/H6 and H3/H5, confirming the integrity of the dihydropyridine ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals to their respective carbon signals: H2/H6 to C2/C6, H3/H5 to C3/C5, and the exocyclic =CH₂ protons to the =CH₂ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It could show correlations between the exocyclic methylene protons and the adjacent ring protons at C3/C5, further confirming the geometry.

Table 2: Predicted Key 2D NMR Correlations for this compound

| Experiment | Key Expected Correlations | Information Gained |

|---|---|---|

| COSY | H2/H6 ↔ H3/H5 | Confirms adjacency of ring protons. |

| HSQC | =CH₂ ↔ =CH₂ Carbon H2/H6 ↔ C2/C6 H3/H5 ↔ C3/C5 | Confirms direct ¹JCH connectivities. |

| HMBC | =CH₂ ↔ C3, C4, C5 | Confirms carbon skeleton and position of the methylidene group. |

| H2/H6 ↔ C4, C3/C5 | ||

| NOESY | =CH₂ ↔ H3/H5 | Confirms spatial proximity and geometry. |

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including both FTIR and Raman techniques, provides information about the functional groups and the molecular fingerprint of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. These bands would clearly differentiate it from its aromatic tautomer, which lacks N-H and exocyclic C=C bonds. researchgate.netijrcs.org

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (sp² ring) | 3050 - 3150 | Medium |

| C-H Stretch (sp² methylene) | 3000 - 3100 | Medium |

| C=C Stretch (exocyclic) | 1640 - 1680 | Medium |

| C=C Stretch (endocyclic) | 1550 - 1650 | Strong |

| N-H Bend | 1500 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum would be particularly useful for identifying the C=C stretching vibrations, which are often strong and sharp in Raman spectra. researchgate.netresearchgate.net

Table 4: Predicted Characteristic Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp²) | 3000 - 3150 | Strong |

| C=C Stretch (exocyclic & endocyclic) | 1550 - 1680 | Very Strong |

| Ring Breathing Mode | ~1000 | Strong, Sharp |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of a molecule, which allows for the unambiguous confirmation of its elemental formula.

For this compound, the molecular formula is C₆H₇N . The calculated exact mass (monoisotopic mass) is 93.05785 u .

The fragmentation pathway in electron ionization (EI) mass spectrometry for 1,4-dihydropyridines is often characterized by an initial loss of a hydrogen atom to form a highly stable aromatic pyridinium (B92312) cation. rsc.org This [M-H]⁺ ion is frequently the base peak in the spectrum.

Proposed Fragmentation Pathway:

Molecular Ion ([M]⁺˙): The initial ionization would produce the molecular ion at m/z 93.05785.

Formation of 4-methylpyridinium ([M-H]⁺): The most favorable fragmentation would be the loss of a hydrogen radical (H˙) from the nitrogen or the methylene group, leading to the formation of the stable, aromatic 4-methylpyridinium cation at m/z 92.05002. This is expected to be the base peak.

Further Fragmentation: This pyridinium cation could further fragment, for example, by losing hydrogen cyanide (HCN) to yield a cyclopentadienyl (B1206354) cation fragment at m/z 65.03912.

Table 5: Predicted HRMS Fragments for this compound

| Proposed Fragment | Formula | Calculated m/z | Comment |

|---|---|---|---|

| [M]⁺˙ | [C₆H₇N]⁺˙ | 93.05785 | Molecular Ion |

| [M-H]⁺ | [C₆H₆N]⁺ | 92.05002 | Expected Base Peak (aromatic cation) |

| [C₅H₄]⁺˙ | [C₅H₄]⁺˙ | 64.03130 | Loss of HCN from [M-H]⁺ |

X-ray Crystallography for Solid-State Molecular Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is accomplished through single-crystal X-ray diffraction. This technique provides definitive data on bond lengths, bond angles, and crystal packing.

As of the current literature review, specific single-crystal X-ray crystallography data for the parent compound this compound is not publicly available. While crystallographic data exists for numerous substituted pyridine (B92270) derivatives and complexes, the structure of this specific, unsubstituted molecule has not been detailed in the primary crystallographic databases. nih.goviucr.orgsemanticscholar.orgresearchgate.netresearchgate.net The inherent reactivity and potential instability of this compound may pose challenges to the growth of high-quality single crystals suitable for diffraction experiments.

For structurally related compounds, such as certain substituted pyridines, X-ray analysis reveals detailed conformational features and intermolecular interactions. nih.govresearchgate.net For instance, in more complex pyridine derivatives, the planarity of the pyridine ring and the geometry of its substituents are precisely determined, offering insights into electronic and steric effects. nih.gov However, without experimental data for this compound, a definitive analysis of its solid-state structure, including the planarity of the methylidene group relative to the pyridine ring and intermolecular packing forces, remains speculative.

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for investigating the chromophoric parts of a molecule and the electronic transitions that occur upon absorption of electromagnetic radiation. The structure of this compound, featuring a pyridine ring conjugated with an exocyclic double bond, constitutes a chromophore that is expected to exhibit characteristic absorption bands in the UV-Vis region.

The electronic spectrum of this compound is predicted to be dominated by two main types of electronic transitions: π → π* (pi to pi-star) and n → π* (n to pi-star) transitions.

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The conjugated system in this compound involves the double bonds of the pyridine ring and the exocyclic methylene group.

n → π Transitions:* These are generally lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pair of the nitrogen atom) to a π* antibonding orbital. In pyridine and its derivatives, the n → π* transition is a well-known feature. nist.gov

While specific experimental UV-Vis absorption maxima (λmax) and molar absorptivity (ε) values for this compound are not extensively documented in the reviewed literature, the analysis of related chromophores provides a basis for predicting its spectral characteristics. researchgate.netresearchgate.netsci-hub.se The conjugation of the exocyclic double bond with the pyridine ring is expected to cause a bathochromic (red) shift in the absorption bands compared to pyridine itself, which exhibits a π → π* transition around 251 nm and a weaker n → π* transition near 270 nm in hydrocarbon solvents. The electronic environment and solvent polarity can significantly influence the positions and intensities of these bands. acs.org

Table 1: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Expected Relative Intensity | Predicted Spectral Region |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | High | UV Region (Potentially shifted towards the visible spectrum compared to pyridine) |

| n → π | Promotion of a non-bonding electron from the nitrogen lone pair to a π antibonding orbital. | Low | UV Region (May be obscured by the more intense π → π* band) |

The study of fluorogenic analogues of Green Fluorescent Protein (GFP) chromophores, which can include pyridinium rings, highlights how modifications to the core structure influence electronic properties and result in large, solvent-dependent Stokes shifts. acs.org This indicates that the electronic behavior of this compound would likely also be sensitive to its environment.

Role of 4 Methylidene 1h Pyridine in Advanced Organic Synthesis and Materials Chemistry

Strategic Building Block in Heterocycle Synthesis

The unique structural attributes of 4-methylidene-1H-pyridine, also known as 4-pyridyl-carbene in its transient state, position it as a valuable and reactive intermediate in the field of heterocyclic synthesis. Its exocyclic double bond and the endocyclic nitrogen atom provide dual functionalities that can be exploited for the construction of complex molecular frameworks.

Incorporation into Polycyclic Architectures

The reactivity of the 4-methylidene group allows for its participation in various cycloaddition and annulation reactions, serving as a linchpin for the assembly of polycyclic systems. While direct examples involving this compound are not extensively documented in readily available literature, the analogous reactivity of related pyridine (B92270) derivatives provides a strong basis for its potential applications. For instance, the functionalization of the pyridine ring is a key strategy in creating intricate, chromogenically interesting architectures. openmedicinalchemistryjournal.com The ability to introduce substituents at specific positions on the pyridine ring is crucial for building complex molecules. organic-chemistry.org

Polycyclic frameworks derived from norbornyl derivatives offer excellent control over the direction and positioning of pendant moieties, a principle that could be applied to structures derived from this compound. rsc.org The synthesis of complex polycyclic architectures often relies on modular and convergent strategies, where key building blocks are assembled in a controlled manner. rsc.org

Precursor for Bioactive Molecule Scaffolds

The pyridine nucleus is a ubiquitous scaffold in a vast array of biologically active compounds and pharmaceuticals. nih.govresearchgate.net Its presence can significantly influence a molecule's pharmacological profile, including its potency, metabolic stability, and permeability. nih.govresearchgate.net The functionalization of the pyridine ring is a common strategy in drug discovery to optimize these properties. nih.govresearchgate.net

The versatility of the pyridine scaffold is demonstrated by its presence in numerous natural products, including vitamins, coenzymes, and alkaloids. nih.gov Pyridine and its derivatives are key components in drugs targeting a wide range of conditions, including infectious diseases, inflammation, and cancer. nih.gov For example, certain polyfunctionally substituted pyridines are potent inhibitors of HIV-1 reverse transcriptase. psu.edu The development of new synthetic routes to access diverse pyridine derivatives is therefore of significant interest to medicinal chemists. organic-chemistry.org

The strategic introduction of functional groups onto the pyridine ring can lead to the discovery of novel therapeutic agents. For instance, the substitution of a phenyl group with a pyridine ring has been shown to dramatically improve the potency and metabolic stability of certain drug candidates. nih.gov The 4-methylidene group in this compound offers a reactive handle for the introduction of various functionalities, making it a potentially valuable precursor for the synthesis of novel bioactive scaffolds.

Potential for Integration into Functional Materials

The inherent electronic and structural features of the pyridine moiety suggest that this compound could be a valuable component in the design and synthesis of advanced functional materials.

Development of Novel Polymer Precursors

The exocyclic double bond of this compound presents a reactive site for polymerization reactions. This could enable its use as a monomer or co-monomer in the synthesis of novel polymers with tailored properties. The incorporation of the pyridine unit into a polymer backbone can impart specific functionalities, such as metal coordination sites, leading to materials with interesting catalytic or electronic properties.

While direct polymerization of this compound is not widely reported, the principles of polymer chemistry suggest its potential. The synthesis of polymers containing heterocyclic rings is a well-established field, and the reactivity of the methylidene group could be harnessed for various polymerization techniques.

Supramolecular Assembly Applications

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent hydrogen bond acceptor and a ligand for metal coordination. These properties are crucial for the construction of well-defined supramolecular assemblies. Pyridine and its derivatives are frequently employed as building blocks in supramolecular chemistry due to their ability to direct the self-assembly of molecules through hydrogen bonding, π-π stacking, and metal-ligand coordination. researchgate.netacs.org

The formation of supramolecular structures is driven by a combination of non-covalent interactions. acs.org The strategic design of molecular components can lead to the formation of one-, two-, or three-dimensional networks with unique properties and potential applications in areas such as sensing and catalysis. researchgate.net For example, coordination compounds featuring pyridine-based ligands can self-assemble into complex architectures with the ability to recognize specific metal ions. researchgate.net The ability of pyridine-containing ligands to participate in "click" chemistry further expands their utility in constructing intricate metallosupramolecular structures. mdpi.com

Future Research Trajectories and Challenges in 4 Methylidene 1h Pyridine Chemistry

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The primary obstacle in utilizing 4-methylidene-1H-pyridine is its fleeting existence; it readily reverts to its more stable aromatic tautomer, 4-methylpyridine (B42270). Consequently, future synthetic methodologies will not focus on its isolation, but on its efficient generation in the presence of a reaction partner. Emerging strategies are anticipated to move beyond traditional deprotonation of 4-methylpyridine with strong bases, which often leads to low selectivity and side reactions.

Advanced catalytic systems are poised to offer the required efficiency and selectivity. Key areas of development include:

Transition Metal Catalysis: Reversible coordination of a transition metal to the pyridine (B92270) ring could facilitate tautomerization by weakening the aromatic system, thereby lowering the energy barrier for the formation of the methylidene intermediate. This approach could allow for catalytic generation under milder conditions than those required by strong bases.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for generating reactive intermediates. Future research may devise systems where a photocatalyst promotes a formal hydrogen atom transfer (HAT) from the methyl group of a 4-methylpyridinium salt, transiently forming the methylidene species for immediate reaction. This approach offers temporal control and avoids stoichiometric, and often harsh, reagents. acs.org

Flow Chemistry: Continuous flow reactors provide excellent control over reaction time, temperature, and mixing. These systems are ideally suited for handling unstable intermediates like this compound. researchgate.net A stream of 4-methylpyridine could be activated (e.g., by passing over a solid-supported base or catalyst) to generate the tautomer, which would immediately merge with a stream of an electrophile or dienophile, ensuring rapid consumption before decomposition or rearomatization can occur. researchgate.net

These next-generation methods aim to supplant current C4-functionalization techniques, which often rely on pre-activation of the pyridine ring, for instance, through the formation of pyridylphosphonium salts. chemistryviews.orgresearchgate.net While effective, these multi-step processes could be streamlined by directly accessing the inherent reactivity of the methylidene tautomer.

| Methodology | Principle of Generation | Potential Advantages |

| Transition Metal Catalysis | Coordination-induced dearomatization and tautomerization. | Catalytic turnover, mild reaction conditions, high selectivity. |

| Photocatalysis | Photoinduced hydrogen atom transfer from a pyridinium (B92312) salt. | High temporal control, avoids harsh stoichiometric reagents. acs.org |

| Flow Chemistry | Controlled in situ generation and immediate consumption. | Enhanced safety, precise control over reactive intermediates, scalability. researchgate.net |

Unexplored Reactivity Patterns and Mechanistic Discoveries

The chemical behavior of this compound is largely inferred from related structures, but its specific reactivity remains a fertile ground for discovery. Its structure, featuring a conjugated diene system and an exocyclic double bond, suggests two primary modes of reactivity that are currently underexplored.

Firstly, its diene character makes it a prime candidate for [4+2] cycloaddition (Diels-Alder) reactions . Unlike aromatic pyridines, which require metal coordination to act as dienes, the non-aromatic 4-methylidene tautomer should be a highly reactive participant. acs.orgacsgcipr.org This could provide a direct route to constructing bicyclic frameworks containing a tetrahydropyridine ring, which are valuable scaffolds in medicinal chemistry. The regioselectivity and stereoselectivity of these cycloadditions are completely unexplored.

Secondly, the exocyclic methylene (B1212753) group is electronically analogous to an enamine, suggesting potent nucleophilic character at the carbon atom. This opens the possibility of its use in Michael additions, aldol-type reactions, and alkylations with a wide range of electrophiles. This reactivity is similar to that of pyridinium ylides, which are known to be effective nucleophiles. acs.org Harnessing this nucleophilicity would enable the direct installation of complex carbon-based substituents at the C4-methyl position.

Future research will heavily rely on computational chemistry to elucidate the electronic structure and reaction pathways of this transient species. nih.govscispace.comnih.gov Density Functional Theory (DFT) calculations can predict activation barriers for various reactions, guide the selection of suitable reaction partners, and explain observed regioselectivities, thereby accelerating experimental validation.

Integration with Interdisciplinary Research Paradigms

The ability to efficiently generate and functionalize molecules via the this compound intermediate would have significant ripple effects across various scientific disciplines.

Medicinal Chemistry and Drug Discovery: The pyridine motif is a cornerstone of modern pharmaceuticals. researchgate.net New methods for C4-selective functionalization are highly sought after for lead optimization and the creation of novel compound libraries. acs.orgchemistryviews.orgnih.gov By providing a novel disconnection, the chemistry of this compound could grant rapid access to 4-substituted pyridines with unprecedented structural complexity, accelerating the discovery of new therapeutic agents.

Materials Science: Pyridine and bipyridine units are fundamental building blocks for ligands in catalysis, functional polymers, and organic light-emitting diodes (OLEDs). acs.org The unique reactivity of the methylidene intermediate could be exploited to synthesize novel monomers for polymerization, leading to materials with tailored electronic and photophysical properties. It could also enable the late-stage functionalization of complex ligands to fine-tune the behavior of metal catalysts.

Agrochemicals: The pyridine ring is also prevalent in herbicides and pesticides. The development of efficient synthetic routes through this intermediate could lead to more potent and selective agrochemicals, contributing to global food security.

Persistent Challenges in Handling and Storage

The foremost challenge associated with this compound is its inherent instability. It is a non-aromatic species and therefore significantly higher in energy than its aromatic 4-methylpyridine tautomer. stackexchange.comquora.com Computational studies on related heterocyclic tautomers have shown that such aromatic forms can be more stable by over 13 kcal/mol, indicating a strong thermodynamic driving force for the methylidene form to revert to the aromatic pyridine. nih.govscispace.comnih.govresearchgate.net

This instability means that This compound cannot be isolated, stored, or handled as a conventional reagent . All synthetic applications must rely on its in situ generation and immediate trapping. The key challenges are therefore not related to storage but to reaction control:

Controlling Concentration: The steady-state concentration of the intermediate must be kept low to prevent side reactions such as oligomerization or polymerization.

Reaction Kinetics: The desired trapping reaction (e.g., cycloaddition or reaction with an electrophile) must be significantly faster than the rate of protonation to regenerate 4-methylpyridine or other decomposition pathways.

Reagent Compatibility: The conditions required to generate the tautomer (e.g., the presence of a base or catalyst) must be compatible with the trapping reagent and the product.

Overcoming these challenges will require a deep understanding of reaction kinetics and the development of highly optimized reaction conditions, likely leveraging technologies like automated flow chemistry platforms.

Outlook on the Expansion of its Synthetic Utility

The chemistry of this compound stands at a nascent stage, with its potential largely unrealized. The expansion of its synthetic utility is contingent on breakthroughs in its controlled generation and a deeper understanding of its reactivity. The outlook is promising, with several key trajectories expected to define the future of this field.

The primary evolution will be the shift from multi-step C4-activation strategies to direct, catalytic methods that proceed via the methylidene tautomer. This will represent a significant advance in synthetic efficiency, aligning with the principles of green and atom-economical chemistry.

Furthermore, the discovery of its predicted reactivity as both a diene in cycloadditions and a potent carbon nucleophile will vastly expand the toolbox for pyridine functionalization. acs.orgacs.org This will enable the construction of complex polycyclic and heterocyclic systems that are difficult to access through current methods, opening new avenues for molecular design in all areas of chemical science. Ultimately, the journey from a theoretical curiosity to a workhorse intermediate will depend on the synergistic application of advanced catalysis, mechanistic investigation, and innovative reaction engineering.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methylidene-1H-pyridine, and how do reaction conditions influence yield?

- Methodology : Common methods include nucleophilic substitution or cyclization reactions. For example, bromination of intermediates followed by coupling with pyridine derivatives (e.g., using 2-amino-5-methylpyridine as a precursor) under nitrogen atmosphere at 0–25°C. Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or ethyl dioxane), and reaction time (e.g., 24-hour reflux) to maximize yield .

- Key Parameters : Temperature control (<30°C) prevents side reactions, while LiAlH4 reduction or column chromatography (silica gel, 5–10% ethanol in dichlorromethane) aids purification .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and methylidene group integration .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., m/z 119.05 for the parent ion) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles. Hydrogen-bonding networks are analyzed using graph-set theory to predict packing motifs .

Q. What safety protocols are critical when handling this compound derivatives?

- Precautions :

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Work in fume hoods to prevent inhalation (acute toxicity Category 4 ).

- Incompatible Materials: Avoid strong acids/bases to prevent hazardous reactions (e.g., decomposition) .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability and reactivity of this compound in catalytic reactions?

- Reactivity Analysis : Polar aprotic solvents (e.g., THF) stabilize intermediates but may slow nucleophilic attack. Elevated temperatures (>50°C) risk decomposition, as observed in analogues like 4-[(4-methoxyphenyl)sulfonyl]piperidine .

- Stability Testing : Monitor via TLC/HPLC under varying conditions. Derivatives with electron-withdrawing groups show enhanced thermal stability .

Q. What challenges arise in resolving hydrogen-bonding ambiguities in this compound crystal structures?

- Structural Contradictions : Discrepancies between NMR (solution-state) and X-ray (solid-state) data may arise due to dynamic hydrogen bonding. Etter’s graph-set theory identifies recurring motifs (e.g., R₂²(8) rings) to reconcile packing patterns .

- Refinement Strategies : Use high-resolution data (>1.0 Å) and SHELXL’s restraints for disordered hydrogen atoms. Compare with DFT-calculated geometries .

Q. How can researchers address contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

- Troubleshooting Workflow :

Verify sample purity via HPLC.

Assign peaks using 2D NMR (COSY, HSQC) to distinguish diastereomers or tautomers.

Cross-validate with computational methods (e.g., DFT chemical shift predictions) .

- Case Study : In pyridinylpyrimidine derivatives, unexpected ESI-MS adducts (e.g., [M+Na]⁺) were resolved by adjusting ionization conditions .

Q. What strategies improve synthetic yield in multi-step reactions involving this compound intermediates?

- Optimization Approaches :

- Catalyst Screening : Transition metals (e.g., Pd/C) enhance coupling efficiency .

- Stepwise Quenching : Gradual addition of reagents (e.g., bromine) minimizes side-product formation .

- In Situ Monitoring : Real-time FTIR tracks intermediate formation, enabling rapid adjustments .

- Yield Benchmarks : Reported yields for analogues range from 45–72%, with >90% purity achievable via recrystallization (ethanol/water) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.